Cas no 1804255-69-3 (Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate)

Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate is a specialized organic compound featuring a benzoate ester core substituted with a 3-bromopropyl group at the 2-position and a trifluoromethylthio moiety at the 4-position. The presence of the bromopropyl group enhances its utility as an intermediate in nucleophilic substitution reactions, while the electron-withdrawing trifluoromethylthio substituent contributes to its reactivity in electrophilic aromatic substitutions or cross-coupling processes. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its structural motifs enable the introduction of fluorinated and alkylated aromatic systems. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecule construction.
Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate structure
1804255-69-3 structure
Product Name:Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate
CAS No:1804255-69-3
MF:C13H14BrF3O2S
MW:371.213272571564
CID:4956397
Update Time:2025-05-27

Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate
    • Inchi: 1S/C13H14BrF3O2S/c1-2-19-12(18)11-6-5-10(20-13(15,16)17)8-9(11)4-3-7-14/h5-6,8H,2-4,7H2,1H3
    • InChI Key: LEJNIUXGASRTAH-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=C(C=CC=1C(=O)OCC)SC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 313
  • XLogP3: 5.2
  • Topological Polar Surface Area: 51.6

Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015006700-250mg
Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate
1804255-69-3 97%
250mg
489.60 USD 2021-06-21
Alichem
A015006700-500mg
Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate
1804255-69-3 97%
500mg
798.70 USD 2021-06-21
Alichem
A015006700-1g
Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate
1804255-69-3 97%
1g
1,549.60 USD 2021-06-21

Additional information on Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate

Research Brief on Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate (CAS: 1804255-69-3) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate (CAS: 1804255-69-3) is a synthetic organic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound combines a benzoate ester core with a trifluoromethylthio (-SCF3) group and a bromopropyl side chain, making it a versatile intermediate for drug discovery and chemical biology studies. The trifluoromethylthio group, in particular, is known for its high lipophilicity and metabolic stability, which are desirable properties in medicinal chemistry.

Recent studies have explored the synthetic routes and applications of Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate. One notable approach involves the palladium-catalyzed coupling of ethyl 2-bromo-4-(trifluoromethylthio)benzoate with allyl bromide, followed by bromination to introduce the 3-bromopropyl moiety. This method offers high yields and scalability, which are critical for industrial applications. The compound's reactivity, particularly the bromopropyl side chain, allows for further functionalization, making it a valuable building block for the synthesis of more complex molecules.

In pharmaceutical research, Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate has been investigated as a potential intermediate for the development of kinase inhibitors and anti-inflammatory agents. Preliminary in vitro studies suggest that derivatives of this compound exhibit inhibitory activity against specific protein kinases involved in cancer cell proliferation. Additionally, the trifluoromethylthio group has been shown to enhance the compound's binding affinity to biological targets, which could lead to improved drug efficacy.

Another area of interest is the compound's role in chemical biology, where it has been used as a probe to study enzyme mechanisms and protein-ligand interactions. The bromopropyl side chain can serve as a handle for bioconjugation, enabling the attachment of fluorescent tags or other functional groups for imaging and diagnostic applications. Recent work has demonstrated its utility in labeling studies, where it was used to track the localization of specific proteins in live cells.

Despite its promising applications, challenges remain in optimizing the synthesis and biological activity of Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate. Researchers are actively exploring modifications to the core structure to improve solubility and reduce potential toxicity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts, with the goal of identifying derivatives with enhanced therapeutic profiles.

In conclusion, Ethyl 2-(3-bromopropyl)-4-(trifluoromethylthio)benzoate (CAS: 1804255-69-3) represents a promising scaffold for drug discovery and chemical biology. Its unique combination of functional groups offers multiple avenues for further development, and ongoing research is expected to uncover additional applications in the coming years. As synthetic methodologies advance and biological studies progress, this compound is likely to play an increasingly important role in the development of novel therapeutics and research tools.

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